molecular formula C15H18O2 B14523393 Ethyl (5,7-dimethyl-1H-inden-3-yl)acetate CAS No. 62677-70-7

Ethyl (5,7-dimethyl-1H-inden-3-yl)acetate

Cat. No.: B14523393
CAS No.: 62677-70-7
M. Wt: 230.30 g/mol
InChI Key: QECBUDMTERQSER-UHFFFAOYSA-N
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Description

Ethyl (5,7-dimethyl-1H-inden-3-yl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an indene ring system substituted with ethyl acetate at the 3-position and methyl groups at the 5 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5,7-dimethyl-1H-inden-3-yl)acetate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows: [ \text{5,7-dimethyl-1H-inden-3-yl} \text{carboxylic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts such as sulfonated resins can facilitate the esterification process, and the reaction can be conducted in a packed bed reactor.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5,7-dimethyl-1H-inden-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indene ring, particularly at the positions ortho to the methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic substitution reactions may require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

    Oxidation: 5,7-dimethyl-1H-inden-3-ylcarboxylic acid.

    Reduction: 5,7-dimethyl-1H-inden-3-ylmethanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl (5,7-dimethyl-1H-inden-3-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used as an intermediate in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl (5,7-dimethyl-1H-inden-3-yl)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical pathways. The indene ring system may interact with enzymes and receptors, influencing their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (5,7-dimethyl-1H-inden-2-yl)acetate
  • Ethyl (5,7-dimethyl-1H-inden-4-yl)acetate
  • Ethyl (5,7-dimethyl-1H-inden-5-yl)acetate

Uniqueness

Ethyl (5,7-dimethyl-1H-inden-3-yl)acetate is unique due to the specific positioning of the ethyl acetate group at the 3-position of the indene ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.

Properties

CAS No.

62677-70-7

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

ethyl 2-(4,6-dimethyl-3H-inden-1-yl)acetate

InChI

InChI=1S/C15H18O2/c1-4-17-15(16)9-12-5-6-13-11(3)7-10(2)8-14(12)13/h5,7-8H,4,6,9H2,1-3H3

InChI Key

QECBUDMTERQSER-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CCC2=C(C=C(C=C21)C)C

Origin of Product

United States

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